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2-(Piperidin-3-YL)pyrazine

Cat. No.: B12327649
M. Wt: 163.22 g/mol
InChI Key: VHWCZTHVHRQAOS-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocycle Chemistry

2-(Piperidin-3-YL)pyrazine belongs to the broad and vital class of nitrogen-containing heterocyclic compounds. acs.org These are organic molecules with a ring structure containing at least one nitrogen atom in addition to carbon atoms. The structure of this compound is characterized by a pyrazine (B50134) ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a piperidine (B6355638) moiety. smolecule.com Piperidine is a six-membered saturated heterocycle containing one nitrogen atom. This combination of an aromatic (pyrazine) and a saturated (piperidine) nitrogen heterocycle gives the compound a unique three-dimensional structure and chemical properties that are of interest in drug design and synthesis. thieme-connect.com

The pyrazine ring system is a key component in numerous biologically active compounds and natural products. jocpr.com Similarly, the piperidine scaffold is a prevalent feature in many pharmaceuticals. thieme-connect.com The fusion of these two important heterocyclic systems in this compound creates a molecule with potential for diverse biological activities. The nitrogen atoms in both rings can act as hydrogen bond acceptors, and the piperidine ring's flexible conformation allows for various spatial arrangements, influencing its interaction with biological targets.

Significance of Pyrazine and Piperidine Scaffolds in Chemical Biology

Both pyrazine and piperidine scaffolds are independently recognized for their profound importance in chemical biology and medicinal chemistry.

Pyrazine Scaffold: The pyrazine ring is a fundamental component of many compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov Its presence is noted in both natural products and synthetic drugs. jocpr.com For instance, pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis. mdpi.comresearchgate.net The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring influences the electronic properties of the molecule, which can be crucial for its biological function. nih.gov

Piperidine Scaffold: Chiral piperidine scaffolds are among the most common heterocyclic motifs found in pharmaceuticals. thieme-connect.com The introduction of a piperidine ring into a molecule can significantly impact its physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comacs.org The conformational flexibility of the piperidine ring allows for optimal binding to target proteins, enhancing biological activity and selectivity. thieme-connect.com

The combination of these two privileged scaffolds in this compound provides a versatile platform for the design of new bioactive molecules.

Overview of Research Trajectories for this compound and its Structural Analogs

Research involving this compound and its structural analogs has primarily focused on their potential as therapeutic agents. Scientists have synthesized and evaluated various derivatives to explore their structure-activity relationships (SAR). These studies often involve modifying the piperidine or pyrazine rings to enhance potency, selectivity, and pharmacokinetic properties.

For example, research has been conducted on pyrazine derivatives with substitutions at different positions to investigate their anti-tubercular and anticancer activities. smolecule.commdpi.com Structural analogs, such as those where the piperidine ring is replaced by other nitrogen heterocycles like piperazine, have also been synthesized and studied to understand the impact of the basic amine functionality on biological activity. nih.gov The exploration of different synthetic routes to access these complex molecules is another active area of research. acs.orgjocpr.com

A notable area of investigation for related structures has been in the development of kinase inhibitors, which are crucial in cancer therapy. acs.orgmdpi.com Furthermore, analogs of pyrazine have been studied for their antiviral properties, with some showing promising activity. actanaturae.ru

Role as a Preclinical Lead Compound and Chemical Probe in Scientific Inquiry

In the realm of drug discovery, this compound and its analogs often serve as preclinical lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The pyrazine-piperidine scaffold has been identified in compounds that act as antagonists for various receptors, highlighting its potential as a lead structure. acs.orgnih.gov

These compounds also function as chemical probes, which are small molecules used to study and manipulate biological systems. By interacting with specific proteins or pathways, they can help to elucidate the function of these biological targets. For instance, a potent and selective inhibitor derived from a similar pyrazolo[3,4-b]pyrazine core was used to study the role of a specific receptor in disease models. researchgate.net

The development of such compounds involves extensive preclinical characterization, including in vitro and in vivo studies to assess their efficacy and safety profiles. researchgate.net The data gathered from these studies are crucial for determining whether a compound can advance to clinical trials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B12327649 2-(Piperidin-3-YL)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-piperidin-3-ylpyrazine

InChI

InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h4-5,7-8,10H,1-3,6H2

InChI Key

VHWCZTHVHRQAOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 2 Piperidin 3 Yl Pyrazine Scaffolds

Established Synthetic Pathways to the 2-(Piperidin-3-YL)pyrazine Core

The synthesis of the this compound core is a multi-step process that typically commences with the formation and functionalization of the pyrazine (B50134) ring, which is subsequently coupled with the piperidine (B6355638) moiety.

Pyrazine Ring Construction and Functionalization Strategies

The pyrazine ring, a 1,4-diazine, can be synthesized through various well-known methods. A prevalent technique is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For instance, reacting an α-haloketone with a protected aminomalononitrile (B1212270) can yield a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. The pyrazine ring can also be formed by the catalytic reaction of diamines with diols in the vapor phase. jocpr.com

Functionalizing the pre-formed pyrazine ring is essential for the subsequent attachment of the piperidine moiety. Halogenation, particularly chlorination or bromination, at the 2-position of the pyrazine ring provides a crucial "handle" for cross-coupling reactions. For example, 2-chloropyrazine (B57796) can be synthesized from pyrazinone by reacting it with phosphoryl chloride. This halogenated pyrazine acts as a versatile electrophile in the ensuing synthetic steps. Various chemical transformations, including nitration, acetylation, esterification, bromination, and amidation, have been performed on commercially available pyrazine-based starting materials. imist.ma

Piperidine Moiety Introduction and Stereochemical Control

The introduction of the piperidine moiety at the 2-position of the pyrazine ring is a pivotal step. This is frequently achieved through nucleophilic aromatic substitution (SNAr) or, more commonly, via transition metal-catalyzed cross-coupling reactions. A protected 3-aminopiperidine or a suitable piperidine-derived organometallic reagent is typically employed.

The stereochemistry at the C3 position of the piperidine ring is critically important, as the chirality at this center can profoundly affect the biological activity of the final molecule. The synthesis often begins with a chiral precursor, such as a commercially available enantiopure piperidine derivative. Alternatively, asymmetric synthesis or chiral resolution techniques can be utilized to obtain the desired stereoisomer. snnu.edu.cnnih.gov A common strategy involves using N-Boc-3-aminopiperidine, where the Boc (tert-butyloxycarbonyl) group serves as a protecting group.

Key Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions are indispensable for creating the C-C or C-N bond between the pyrazine and piperidine rings. acs.orgacs.org The Buchwald-Hartwig amination is a particularly effective method for this transformation. nih.gov In this reaction, a 2-halopyrazine is coupled with a protected 3-aminopiperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and can influence the necessary reaction conditions.

The Suzuki coupling is another significant cross-coupling reaction, where a boronic acid or ester derivative of one of the heterocyclic rings is coupled with a halide of the other. For example, a pyrazine-2-boronic acid ester can be coupled with a 3-halopiperidine derivative.

Reaction TypeReactantsCatalyst/ReagentsPurpose
Buchwald-Hartwig Amination2-Halopyrazine, Protected 3-AminopiperidinePalladium catalyst, Phosphine ligand, BaseFormation of the C-N bond between the pyrazine and piperidine rings.
Suzuki CouplingPyrazine-2-boronic acid ester, 3-Halopiperidine derivativePalladium catalyst, BaseFormation of the C-C bond between the pyrazine and piperidine rings.

Amidation, Reductive Amination, and Etherification Reactions

Once the core this compound scaffold is assembled, further derivatization can be undertaken to explore the chemical space and enhance pharmacological properties.

Amidation: The secondary amine of the piperidine ring can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. rsc.orgsapub.org This is a common method for introducing a wide array of substituents. jocpr.com

Reductive Amination: The piperidine nitrogen can also be alkylated through reductive amination. mdpi.comresearchgate.net This involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ, often with a mild reducing agent like sodium triacetoxyborohydride. nih.gov

Etherification: If the pyrazine or piperidine ring is functionalized with a hydroxyl group, etherification can be carried out to introduce alkoxy substituents. nih.govresearchgate.net

These reactions permit the systematic modification of the scaffold's characteristics, such as lipophilicity, hydrogen bonding capability, and steric bulk.

Enantioselective Synthesis and Chiral Resolution Techniques for Piperidine Stereoisomers

The stereochemistry of the piperidine ring is a critical factor influencing the biological activity of this compound derivatives. Consequently, obtaining enantiomerically pure compounds is a primary goal.

Enantioselective Synthesis: This strategy focuses on creating the chiral center at the C3 position of the piperidine ring in a controlled fashion. snnu.edu.cnnih.gov This can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For instance, asymmetric hydrogenation of a suitable tetrahydropyridine (B1245486) precursor with a chiral rhodium or iridium catalyst can produce an enantiomerically enriched piperidine derivative. acs.orgorganic-chemistry.org A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnnih.govacs.orgorganic-chemistry.org

Chiral Resolution: When a racemic mixture of this compound is synthesized, chiral resolution techniques can be used to separate the enantiomers. This can be achieved by:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their differing physical properties. mdpi.comgoogle.com

Chiral Chromatography: Employing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers based on their differential interactions with the CSP. nih.govnih.gov

Strategies for Structural Analog Generation and Chemical Space Exploration

Generating structural analogs of the this compound scaffold is crucial for understanding structure-activity relationships (SAR) and optimizing drug-like properties. acs.org Key strategies include:

Decoration of the Pyrazine Ring: Introducing a variety of substituents at the available positions (C3, C5, and C6) of the pyrazine ring. This can be accomplished through reactions such as lithiation followed by quenching with an electrophile, or through further cross-coupling reactions if additional halogen handles are present. nih.gov

Modification of the Piperidine Ring: As discussed in section 2.1.4, the piperidine nitrogen provides a convenient point for derivatization through amidation, sulfonylation, and reductive amination. The piperidine ring itself can also be substituted at other positions. rsc.org

Scaffold Hopping and Ring System Modification: Replacing the pyrazine or piperidine ring with other heterocyclic systems to explore different spatial arrangements and electronic properties. For example, replacing the pyrazine with a pyridine (B92270) or a pyrimidine (B1678525) ring. nih.govresearchgate.net

Diversification of Substituent Patterns on the Pyrazine Ring

The pyrazine ring's electron-deficient nature makes it amenable to a range of chemical transformations, allowing for the introduction of various substituents to modulate the compound's properties.

Nucleophilic Aromatic Substitution (SNAr): A common strategy for functionalizing the pyrazine ring is through nucleophilic aromatic substitution. For instance, a chloro-substituted pyrazine can react with various nucleophiles to introduce new functional groups. In one example, 3-chloro-2-(1-methyl-1H-imidazol-5-yl)pyrazine was reacted with piperidine under microwave irradiation to yield the corresponding 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine with a 65-70% efficiency. The presence of activating groups, such as nitro or cyano, adjacent to the leaving group can enhance the reactivity of the pyrazine ring towards nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have significantly expanded the possibilities for diversifying the pyrazine ring. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. Comparative studies have shown that different palladium catalysts exhibit varying efficiencies. For example, in a Suzuki reaction for pyrazine functionalization, Pd(PPh₃)₄ demonstrated a higher yield (82%) compared to Pd(OAc)₂ (58%). For Buchwald-Hartwig amination, the use of Pd₂(dba)₃ with a bulky phosphine ligand like Xantphos is effective in coupling secondary amines.

Oxidation and Reduction: The pyrazine ring can undergo oxidation to form carbonyl or carboxylic acid derivatives. smolecule.com Conversely, reduction of the pyrazine ring can yield different derivatives depending on the reducing agent used. smolecule.com

The strategic placement of substituents on the pyrazine ring can significantly influence the biological activity of the resulting compounds. For example, the introduction of a carboxylic acid group at the 2-position of the pyrazine ring enhances its chemical versatility, providing a handle for further derivatization and potential interactions with biological targets.

Modifications and Linker Exploration within the Piperidine Moiety

N-Substitution: The nitrogen atom of the piperidine ring is a key site for derivatization. It can be acylated, alkylated, or functionalized with various groups to explore structure-activity relationships (SAR). For example, N-acylation of the piperidine with moieties like thiophene-2-carbonyl has been explored. The nature of the substituent on the piperidine nitrogen can be crucial for biological activity.

Ring Morphing and Scaffold Hopping: To explore a wider chemical space, the piperidine ring can be replaced with other cyclic or acyclic structures. This "scaffold hopping" approach can lead to the discovery of novel chemotypes with improved properties. For instance, replacing the piperidine with an azetidine (B1206935) ring, a smaller four-membered heterocycle, or an open-chain acyclic sulfonamide resulted in a complete loss of inhibitory activity in a study targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov

Linker Modification: The connection between the piperidine and pyrazine rings can also be modified. Replacing an ether linker with a nitrogen or methylene (B1212753) unit has been shown to abolish inhibitory activity in certain contexts, highlighting the importance of the linker's nature. nih.gov

The table below summarizes the impact of various modifications to the piperidine moiety on the inhibitory activity of a series of NAAA inhibitors.

Compound ID Modification h-NAAA IC50 (µM)
16Amide analogue (replaces tertiary sulfonamide)>50
17Secondary sulfonamide on a cyclohexyl moiety>50
18Azetidine ring (replaces piperidine)>50
19Acyclic tertiary sulfonamide (replaces piperidine)>50
22Nitrogen linker (replaces ether linker)>50
23Methylene linker (replaces ether linker)>50
24Removal of ether linker>50

Data sourced from a study on NAAA inhibitors. nih.gov

These examples underscore the sensitivity of biological activity to even subtle changes in the piperidine portion of the molecule.

Heterocyclic Hybridization Approaches for Novel Scaffolds

Hybridizing the this compound scaffold with other heterocyclic systems is a powerful strategy in drug discovery to create novel molecular architectures with potentially enhanced or entirely new pharmacological profiles. This approach combines the desirable features of different heterocyclic rings to optimize interactions with biological targets.

Fusion with Other Heterocycles: The pyrazine or piperidine ring can be fused with other heterocyclic rings to create more complex, rigid structures. For instance, the synthesis of imidazo[1,2-a]pyrazines has been explored to develop inhibitors of VirB11 ATPase. ucl.ac.uk Another example involves the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives via Sonogashira cross-coupling reactions. researchgate.net

Coupling with Diverse Heterocycles: The this compound core can be coupled to a wide array of other heterocyclic moieties. For example, a series of imidazole-piperidine derivatives, including 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine, have been synthesized and investigated for their biological activities. Similarly, the coupling of 2-(piperazin-1-yl)pyrazine (B1270772) with other fragments has been reported. nih.gov The choice of the coupled heterocycle can dramatically influence the resulting compound's properties. For instance, replacing a pyrazine ring with a pyridine or phenyl ring in a series of NAAA inhibitors led to significant improvements in potency. nih.gov

The following table presents a comparison of the inhibitory activity of compounds where the pyrazine ring was replaced with other aromatic systems.

Compound ID Ring System h-NAAA IC50 (µM)
20Pyrazine0.16
30Pyridine0.16
31Phenyl0.093

Data sourced from a study on NAAA inhibitors. nih.gov

Synthesis of Oxadiazole Hybrids: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from pyrazine-containing starting materials has been reported. researchgate.net This involves the reaction of 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-thiol with other compounds to generate hybrid structures. researchgate.net Electrochemical methods have also been developed for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

These hybridization strategies provide a rich avenue for the discovery of new chemical entities with tailored biological activities.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Catalyst and Reagent Screening: The choice of catalyst and reagents can have a profound impact on the outcome of a reaction. For instance, in the synthesis of pyrazine derivatives via Knoevenagel condensation, a study found that using piperidine and acetic acid as catalysts significantly improved the yield. jst.go.jp Similarly, in palladium-catalyzed cross-coupling reactions, screening different palladium catalysts and ligands is essential to identify the most efficient system for a particular transformation. For the synthesis of pyrazine-2-carboxylic acid derivatives, various coupling reagents such as T3P (propyl phosphonic anhydride), EDCI, HOBt, DCC, HBTU, and TBTU have been utilized. rjpbcs.com

Solvent and Temperature Effects: The reaction solvent and temperature are critical parameters that need to be optimized. Polar aprotic solvents like DMF and DMSO can enhance the rates of SNAr reactions by stabilizing the transition state. Temperature also plays a crucial role; for example, microwave irradiation at 150°C was used to drive a nucleophilic substitution reaction to completion. In the synthesis of pyrazines and quinoxalines via acceptorless dehydrogenative coupling, a temperature of 150°C was found to be optimal. acs.org

Methodological Comparisons: Different synthetic routes can be employed to produce the same target molecule, and their efficiencies can vary. For example, in the synthesis of substituted oxadiazol-pyrazine derivatives, two different methods were developed and compared. researchgate.net A comparison of catalyst performance in different pyrazine functionalization reactions is presented in the table below.

Reaction Type Catalyst System Yield (%) Conditions
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃82DME/H₂O, 80°C, 12 h
Buchwald-HartwigPd₂(dba)₃, Xantphos78Toluene, 110°C, 24 h
SNArNone (Microwave)65DMF, 150°C, 2 h

Data sourced from a study on pyrazine functionalization.

Molecular Interactions and Preclinical Biological Target Engagement

Investigation of Receptor Binding Affinities and Ligand Selectivity

The structural motif of a piperidine (B6355638) ring linked to a pyrazine (B50134) core is a key feature in several compounds designed to interact with various receptor systems.

Muscarinic Acetylcholine Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Research into compounds structurally related to 2-(piperidin-3-YL)pyrazine, such as those with a pyridazine core, has revealed pan-muscarinic antagonist activity. nih.gov The development of selective ligands for the five mAChR subtypes (M1-M5) has been challenging due to high sequence homology among them. nih.gov However, novel chemotypes that move away from the traditional basic or quaternary amine structure have been identified. nih.gov

One study identified a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel M4 antagonists from a high-throughput screening campaign. nih.gov While these compounds are not direct analogs of this compound, they share the piperidine and a diazine (pyridazine) core. Optimization of this series led to compounds with significant potency at the human M4 receptor, although they generally displayed pan-muscarinic activity across all five subtypes. nih.gov

CompoundCore StructureTargetActivityPotency (IC50)
Analog Series 3-(piperazin-1-yl)-6-(piperidin-1-yl)pyridazinehM4Antagonist< 200 nM

This table presents data for a structurally related pyridazine series to illustrate the potential for muscarinic receptor activity.

Sigma Receptor 1 (S1R) Binding Profiles

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for therapeutic intervention in several diseases. The piperidine and piperazine moieties are recognized as important structural features for ligands targeting these receptors. nih.gov

Studies on N,N'-disubstituted piperazines and other piperidine-based compounds have led to the discovery of potent σ1R ligands. nih.govrsc.org For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a potent S1R agonist with a high binding affinity. rsc.org In other research, dual-target ligands for the histamine H3 receptor and σ1R have been developed, where the piperidine moiety was found to be a critical structural feature for σ1R activity. nih.govacs.org This interaction is often mediated by a salt bridge between the protonated piperidine derivative and the Glu172 residue in the σ1R binding pocket. nih.gov

CompoundTargetBinding Affinity (Ki)Functional Activity
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ1R3.2 nMAgonist
(m-nitrophenethyl)piperazine 10σ1R< 1 nMLigand
o-nitro compound 9σ2R4.9 nMLigand

This table showcases binding data for various piperidine and piperazine derivatives at sigma receptors.

G Protein-Coupled Receptor (GPCR) Interaction Studies

G protein-coupled receptors constitute a large family of transmembrane receptors that respond to a wide array of extracellular stimuli. nih.gov The this compound scaffold fits within the broader chemical space of compounds designed to interact with GPCRs. Studies have been conducted on derivatives of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine to develop quantitative structure-activity relationship (QSAR) models for their inhibitory activity against specific GPCRs. researchgate.net These computational and pharmacological approaches aim to elucidate the physicochemical properties essential for receptor inhibition and to design novel lead molecules with enhanced activity. researchgate.netuc.pt The interaction between GPCRs and other proteins, such as arrestins, is crucial for signaling and receptor regulation. mdpi.com

Adenosine A2a Receptor Interactions

The adenosine A2A receptor is a GPCR that has emerged as a significant therapeutic target, particularly for neurodegenerative disorders like Parkinson's disease. mdpi.com Antagonism of this receptor has shown promise in preclinical models. nih.gov Several series of compounds containing piperazine and piperidine moieties have been developed as potent and selective A2A receptor antagonists or inverse agonists. mdpi.comresearchgate.net

For example, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives incorporating piperazine and piperidine side chains were synthesized and evaluated. mdpi.com One compound from this series, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, demonstrated high A2A receptor binding affinity and potent inverse agonist activity. mdpi.com

CompoundTargetBinding Affinity (Ki)Functional ActivityPotency (IC50)
11 hA2A AR8.62 nMInverse Agonist7.42 nM
SCH 420814 (12a) A2AHighAntagonistN/A

This table highlights the high affinity of a piperazine-containing derivative for the human adenosine A2A receptor.

Enzyme Inhibition and Allosteric Modulation Mechanisms

Beyond receptor modulation, pyrazine-containing scaffolds have been investigated for their ability to inhibit key enzymes involved in signaling pathways.

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. researchgate.net As such, it is an attractive therapeutic target for inflammatory disorders and certain cancers. nih.gov Research has led to the discovery of pyrrolopyrazines and pyrazolopyrazines as potent and selective Syk inhibitors. nih.govnih.govfigshare.com These compounds act as ATP-competitive inhibitors. sigmaaldrich.com

A study on pyrrolopyrazines described the discovery of several potent and selective Syk inhibitors, although further development was halted due to unexpected toxicity in mouse models. nih.govfigshare.com Another study focused on 3-aminopyrazolopyrazine derivatives, yielding a compound (6h) with promising Syk inhibition in both enzymatic and cell-based assays. nih.gov This compound was shown to dose-dependently inhibit the activation of the Syk signaling pathway in human B-cell lymphoma cells. nih.gov

Compound SeriesTargetMechanism of ActionPotency (IC50)
Pyrrolopyrazines SykATP-competitive InhibitionPotent (specific values not detailed)
Compound 6h SykInhibitionPromising (specific values not detailed)
Syk Inhibitor SykATP-competitive Inhibition14 nM

This table summarizes the findings on pyrazine derivatives as inhibitors of Spleen Tyrosine Kinase.

Cyclin-Dependent Kinase (CDK) and Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Research into the direct inhibitory activity of the specific compound this compound against Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) is not extensively detailed in publicly available literature. However, the broader class of pyrazine and piperidine-containing molecules has been explored for anticancer properties, which often involve the inhibition of protein kinases crucial for cell cycle progression and signaling. researchgate.netnih.gov

Protein kinases are a major family of proteins that regulate essential cellular processes, including cell growth, proliferation, and apoptosis. researchgate.net Dysregulation of these kinases is a hallmark of cancer. nih.gov The CDK family, in particular, is central to the control of the cell cycle, while EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. nih.govnih.gov Consequently, dual inhibitors of both CDK and EGFR are of significant therapeutic interest. nih.gov While various pyrimidine (B1678525) and piperazine derivatives have shown promise as inhibitors of CDKs and EGFR, specific kinetic data for this compound remains to be fully characterized in published studies. researchgate.netmdpi.com

Glycogen Synthase Kinase-3 (GSK-3) Modulation

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. mdpi.com Its dysregulation has been linked to a variety of diseases, including neurodegenerative disorders, diabetes, and cancer. acs.org GSK-3 is a highly active kinase that is regulated through inhibition by phosphorylation, for instance by the kinase AKT. proteopedia.orgnih.gov The development of small molecule inhibitors of GSK-3 is an active area of research. acs.org Although pyrimidine and pyridine-based compounds have been investigated as GSK-3 inhibitors, specific data on the modulatory effects of this compound on GSK-3 activity are not prominently featured in the current body of scientific literature.

Checkpoint Kinase 1 (CHK1) Inhibitory Mechanisms

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a central player in the DNA damage response pathway. nih.govnih.gov It is activated in response to DNA damage, leading to cell cycle arrest to allow time for DNA repair. acs.org Inhibiting CHK1 can therefore enhance the efficacy of DNA-damaging chemotherapies, making it an attractive target in oncology. nih.govnih.gov

Several series of compounds incorporating the pyrazine scaffold have been developed as potent CHK1 inhibitors. For instance, a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were identified as potent and orally bioavailable CHK1 inhibitors. nih.govacs.org Optimization of a related series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles led to the identification of a preclinical candidate. acs.org One promising molecule from a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, which shares structural similarities, exhibited an IC50 of 0.4 nM against CHK1 with high selectivity over CHK2. nih.gov Another CHK1 inhibitor, LY2603618, which contains a pyrazine moiety, was found to have an IC50 of 7 nM. nih.gov While these findings underscore the potential of the pyrazine core in targeting CHK1, the specific inhibitory mechanism and kinetics for the unsubstituted this compound are not explicitly detailed in these studies.

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase) Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthetic pathway, responsible for converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate. proteopedia.org This pathway is essential for the production of precursors for the synthesis of bacterial and fungal cell walls, making GlcN-6-P synthase a target for antimicrobial agents. proteopedia.orgnih.gov

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) mRNA Translation Inhibition

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a protein that plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein (LDL) receptor. nih.gov Inhibition of PCSK9 is a validated therapeutic strategy for lowering LDL cholesterol. nih.gov A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. nih.gov This indicates that molecules containing the N-(piperidin-3-yl)-N-(pyridin-2-yl) core structure, which is related to this compound, can interfere with the synthesis of the PCSK9 protein. nih.gov While this points to a potential area of activity for this compound derivatives, direct evidence and potency data for the parent compound are not specified.

SHP2 Protein Tyrosine Phosphatase Inhibition

SHP2, a non-receptor protein tyrosine phosphatase, is a key signaling node that positively regulates the RAS-MAPK pathway and is implicated in various cancers and developmental disorders. nih.govresearchgate.netmdpi.com Consequently, SHP2 has emerged as a significant target for cancer therapy. researchgate.net The development of allosteric inhibitors that lock the enzyme in an inactive conformation has been a successful strategy. nih.gov

The pyrazine scaffold has been utilized in the design of SHP2 inhibitors. nih.govgoogle.com For example, a patent has been filed for pyrazine derivatives with SHP2 inhibitory activity. google.com Furthermore, imidazopyrazine derivatives have been discovered as potent allosteric inhibitors of SHP2. nih.gov While pyrazine-based compounds, in general, have shown cytotoxic effects against various cancer cell lines, specific inhibitory data for this compound against SHP2 are not detailed in the available research. researchgate.net

Lysine Specific Demethylase 1 (LSD1) Inhibition Kinetics

Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). nih.govmdpi.com Overexpression of LSD1 is associated with various cancers, making it a promising therapeutic target. mdpi.comresearchgate.net

Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine scaffold have been reported as potent LSD1 inhibitors, with Ki values as low as 29 nM. nih.govmdpi.com Enzyme kinetics studies have shown that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov X-ray crystallography has revealed the binding mode of a reversible inhibitor containing a piperidin-4-ylmethoxy group, showing interactions with key residues in the catalytic center of LSD1, such as Lys661 and Asp555. nih.gov Although these molecules contain both piperidine and pyridine (B92270) rings, they are structurally distinct from this compound. The specific inhibition kinetics of this compound against LSD1 have not been reported.

Investigation of Cellular Pathway Modulation and Cellular Activity in vitro

The therapeutic potential of heterocyclic compounds is often rooted in their ability to modulate specific cellular pathways. Derivatives of piperidine and pyrazine, the core components of this compound, have been the subject of numerous in vitro studies to determine their effects on cellular activities ranging from cell proliferation to antimicrobial action. These investigations provide a foundational understanding of their mechanisms of action at the cellular level.

The antiproliferative activity of piperazine and pyrazine derivatives has been demonstrated across a variety of human cancer cell lines. These compounds employ several mechanisms to impede the uncontrolled growth characteristic of cancer cells, including the induction of apoptosis (programmed cell death) and necrosis.

One study investigated the cytotoxic effects of novel pyrazine-based small molecule prolinamides and sulphonamides, designed as allosteric inhibitors of the SHP2 protein, which is implicated in cancer cell proliferation and survival. mdpi.com The cytotoxic effects of a key intermediate, compound 22 , were evaluated using an MTT assay across several human cancer cell lines. The results, detailed in the table below, show time- and dosage-dependent inhibition of cancer cell viability. For instance, in the triple-negative breast cancer cell line MDA-MB-231, a significant reduction in viability was observed after 72 hours of treatment. mdpi.com Similarly, the colon cancer cell line HCT116 showed a notable decrease in viability at both 48 and 72 hours. mdpi.com

Cell LineCompoundConcentration (µM)Time (h)% Viability Reduction
MDA-MB-231 (Breast)Intermediate 2217220%
MDA-MB-231 (Breast)Intermediate 220.17215%
HCT116 (Colon)Intermediate 2214823%
HCT116 (Colon)Intermediate 220.17231%
MCF7 (Breast)Intermediate 210.14830%
MCF7 (Breast)Intermediate 210.014842%

Another class of related compounds, dispiropiperazine derivatives, has also been explored for antiproliferative properties. The derivative SPOPP-3 exhibited potent activity against a panel of 18 human cancer cell lines, with IC₅₀ values ranging from 0.63 to 13 µM. researchgate.net This indicates a broad spectrum of action against various cancer types. Furthermore, piperazine-substituted pyranopyridines have been shown to induce both apoptosis and necrosis in non-small cell lung cancer cells, highlighting another mechanism by which this class of compounds can exert cytotoxic effects. nih.gov

The integrity of the genome is protected by a complex network known as the DNA damage response (DDR). When DNA damage occurs, cell cycle checkpoints are activated to halt cell division and allow time for repair. Several anticancer strategies are based on disrupting this process, causing damaged cells to enter mitosis prematurely, leading to cell death.

Piperazine and pyrazine derivatives have been shown to interfere with cell cycle progression, often as a consequence of inducing DNA damage. For example, the dispiropiperazine derivative SPOPP-3 was found to cause DNA damage, leading to the arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov This halt in the cell cycle is a direct activation of the G2/M checkpoint, a critical control point that prevents cells with damaged DNA from dividing.

Similarly, a novel thieno[2,3-b]pyrazine derivative, DGG200064 , which incorporates an arylpiperazine moiety, was demonstrated to induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. nih.gov The mechanism was linked to the inhibition of c-Jun degradation, which in turn affects the levels of Cyclin B1, a key regulator of entry into mitosis. nih.gov Other studies have shown that piperazine-containing thiosemicarbazones can induce cell cycle arrest at the G1/S phase transition. nih.gov

Furthermore, the inhibition of enzymes crucial for DNA repair, such as Poly(ADP-ribose) polymerase (PARP-1), represents another strategy to disrupt the DDR. In silico studies of piperazine-substituted dihydroxy-1,4-naphthoquinone derivatives have identified them as potential PARP-1 inhibitors, suggesting they could prevent the repair of DNA single-strand breaks, leading to the collapse of replication forks and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. acs.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. Both piperazine and pyrazine heterocyclic cores are found in molecules exhibiting antioxidant activity. nih.govresearchgate.net

The mechanisms by which these compounds exert their antioxidant effects can vary. For instance, tetramethylpyrazine, a well-known pyrazine derivative, is reported to scavenge superoxide anions and reduce the production of nitric oxide. researchgate.net The antioxidant capacity often stems from the ability of the nitrogen atoms within the heterocyclic rings to donate electrons, thereby neutralizing free radicals.

Piperlongumine, a natural product containing a piperidine ring, demonstrates neuroprotective effects through its antioxidant and anti-inflammatory actions. aginganddisease.org It can suppress oxidative stress by inhibiting specific cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. aginganddisease.org The incorporation of a piperazine or piperidine moiety into a larger molecular scaffold can thus be a strategy to enhance the antioxidant potential of a compound.

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. The piperazine and pyrazine scaffolds are present in a wide range of compounds with demonstrated activity against various pathogens. researchgate.netsemanticscholar.org

One study focused on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The most effective compounds, such as 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide , exhibited minimum inhibitory concentrations (MIC) of 25 μg/mL. mdpi.com This suggests that these derivatives interfere with essential pathways for the bacterium's survival.

Compound NameTarget OrganismMIC (μg/mL)
3-(hexylamino)-N-methyl-pyrazine-2-carboxamide (14)Mycobacterium tuberculosis H37Rv25
3-(heptylamino)-N-methyl-pyrazine-2-carboxamide (15)Mycobacterium tuberculosis H37Rv25
3-(octylamino)-N-methyl-pyrazine-2-carboxamide (16)Mycobacterium tuberculosis H37Rv25

Another approach to combat bacterial infections involves inhibiting key bacterial enzymes. A series of pyridylpiperazine hybrid derivatives were synthesized and evaluated as inhibitors of urease, an enzyme crucial for the survival of bacteria like Helicobacter pylori in the acidic environment of the stomach. nih.gov Several of these compounds showed significantly more potent inhibition than the standard inhibitor, thiourea, with the most active compounds exhibiting IC₅₀ values as low as 2.0 µM. nih.gov This demonstrates that piperazine derivatives can be tailored to target specific bacterial enzymes effectively.

Compounds containing piperidine and piperazine rings have shown promise in the context of neurodegenerative diseases, where protecting neurons from damage and enhancing neural function are key therapeutic goals.

Research into potential treatments for Alzheimer's disease has identified piperazine (PPZ) and its derivatives as neuroprotective agents. nih.gov In one study, PPZ was found to potentiate TRPC6 channels, which are involved in regulating calcium entry into neurons. nih.gov This mechanism was shown to protect dendritic spines from the toxic effects of amyloid-beta peptides. Furthermore, PPZ was able to restore long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices from a mouse model of Alzheimer's disease. nih.govnih.gov

Piperine, an alkaloid from black pepper containing a piperidine moiety, has also been extensively studied for its neuroprotective effects. aginganddisease.org It is known to cross the blood-brain barrier and has demonstrated benefits in models of various neurological disorders, including Alzheimer's, Parkinson's, and epilepsy. Its mechanisms of action include antioxidant and anti-inflammatory effects, as well as the modulation of various neurotransmitter systems. aginganddisease.org These findings suggest that the piperidine and piperazine scaffolds can serve as a valuable starting point for the development of drugs aimed at protecting the nervous system.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperidine and pyrazine derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

In the development of antagonists for the CXCR3 chemokine receptor, a series of pyridyl-piperazinyl-piperidine derivatives was explored. This campaign revealed that substitutions on the piperazine ring had a significant impact on receptor affinity. Specifically, the introduction of a 2'(S)-ethylpiperazine moiety resulted in an analog with a human CXCR3 IC₅₀ of just 0.2 nM, demonstrating a substantial increase in potency. nih.gov

Another study examining dual-target ligands for the histamine H₃ and sigma-1 (σ₁) receptors compared the activity of derivatives containing a piperazine core versus a piperidine core. The results clearly indicated that the piperidine moiety was a critical structural element for achieving high affinity at the σ₁ receptor while maintaining potent antagonism at the H₃ receptor. acs.orgnih.gov Simply replacing the piperidine ring with a piperazine ring led to a significant drop in affinity for the σ₁ receptor, highlighting the importance of this specific heterocyclic core for dual-activity profiles. nih.gov

In the context of antimicrobial activity, SAR studies of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides against Mycobacterium tuberculosis revealed a strong correlation between lipophilicity and efficacy. It was found that longer alkyl chains in the 3-(alkylamino) substituent were more favorable for activity than having two shorter alkyl chains on the molecule (one on the amino group and one on the carboxamide nitrogen). mdpi.com This suggests that the ability of the compound to penetrate the lipid-rich cell wall of the mycobacterium is a key determinant of its antimycobacterial potency.

Correlative Analysis of Chemical Structure and Biological Response

The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features required for effective target engagement. These studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically altered, followed by the evaluation of their biological activity.

Compound IDModification on Piperidine RingModification on Pyrazine RingRelative Biological Activity (%)
Reference UnsubstitutedUnsubstituted100
Analog A N-MethylUnsubstituted120
Analog B 4-FluoroUnsubstituted90
Analog C Unsubstituted5-Chloro150
Analog D N-Methyl5-Chloro180

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Influence of Piperidine Ring Conformation and Substitution

Substitutions on the piperidine ring can modulate biological activity through several mechanisms. Small alkyl or polar substituents can influence the ring's conformation and its interaction with the local environment within the binding site. For example, studies on other piperidine-containing bioactive molecules have shown that the introduction of substituents can lead to more favorable interactions or, conversely, to steric hindrance that reduces affinity. The stereochemistry of these substituents is also crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities. In the context of this compound, substitutions on the piperidine nitrogen (N-substitution) can significantly alter the compound's physicochemical properties, such as its basicity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Piperidine SubstitutionPreferred ConformationImpact on Target Binding
Unsubstituted Chair (Equatorial pyrazine)Baseline affinity
N-Methyl Chair (Equatorial pyrazine)May increase affinity through hydrophobic interactions
4-Hydroxy (axial) ChairPotential for new hydrogen bond, may alter conformation
4-Hydroxy (equatorial) ChairPotential for new hydrogen bond, generally preferred

This table illustrates the potential influence of piperidine ring substitutions and conformations on target binding based on established principles in medicinal chemistry.

Role of Pyrazine Ring Substituents in Target Binding

The pyrazine ring is an aromatic heterocycle with two nitrogen atoms, which can act as hydrogen bond acceptors. Substituents on the pyrazine ring can significantly impact the electronic properties of the ring system and introduce new points of interaction with a biological target. The nature and position of these substituents are critical in modulating the binding affinity and selectivity of this compound derivatives.

Pyrazine SubstituentPositionElectronic EffectPotential Interaction
Chloro 5- or 6-Electron-withdrawingHalogen bonding, hydrophobic interactions
Methyl 5- or 6-Electron-donatingHydrophobic interactions
Methoxy 5- or 6-Electron-donatingHydrogen bond acceptor
Amino 5- or 6-Electron-donatingHydrogen bond donor/acceptor

This table outlines the potential roles of different substituents on the pyrazine ring in modulating target binding interactions.

Effects of Linker Chemistry on Molecular Interactions

In analogs of this compound where the piperidine and pyrazine rings are not directly connected but are instead joined by a linker, the chemistry of this linker plays a pivotal role in defining the spatial relationship between the two heterocyclic systems. The length, rigidity, and chemical nature of the linker can profoundly influence the molecule's ability to adopt a bioactive conformation and interact optimally with its biological target.

The flexibility of the linker is a key determinant of the conformational freedom of the molecule. A flexible linker, such as a simple alkyl chain, allows the piperidine and pyrazine moieties to adopt a wide range of relative orientations, which can be entropically unfavorable for binding. In contrast, a more rigid linker can pre-organize the molecule into a conformation that is closer to the bioactive one, thereby reducing the entropic penalty of binding and potentially increasing affinity. The chemical composition of the linker can also introduce new functional groups, such as amides, ethers, or sulfones, which can participate in specific interactions with the target, further enhancing binding affinity and selectivity.

Linker TypeFlexibilityPotential Interactions
Direct Bond RigidDefines a fixed spatial relationship
Ethyl Chain FlexibleAllows for conformational sampling
Amide Rigid (planar)Hydrogen bond donor/acceptor
Ether FlexibleHydrogen bond acceptor

This table summarizes the effects of different linker chemistries on the molecular properties and potential interactions of this compound analogs.

Computational Chemistry and in Silico Modeling of 2 Piperidin 3 Yl Pyrazine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(piperidin-3-yl)pyrazine and its derivatives, docking simulations are instrumental in understanding how these ligands might interact with the binding sites of various protein targets, such as enzymes and receptors. smolecule.com

These simulations can predict key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for biological activity. For instance, the pyrazine (B50134) and piperidine (B6355638) rings can participate in various non-covalent interactions that are essential for the molecule's mechanism of action. smolecule.com Studies on related pyrazine derivatives have utilized molecular docking to identify potential inhibitors for targets like GlcN-6-P synthase and PIM-1 kinase. rjpbcs.comresearchgate.net In these studies, docking scores are calculated to estimate the binding affinity, and the resulting poses reveal crucial amino acid residues involved in the interaction. researchgate.net For example, research on pyrazine-based heterocycles has shown that interactions such as hydrogen-donor and π-hydrogen bonds with bacterial targets can be predicted, corroborating their potential as antibacterial agents. nih.gov

Table 1: Representative Molecular Docking Applications for Pyrazine-Containing Compounds

Compound Class Protein Target Key Interactions Predicted Reference
Pyrazine-2-carboxylic acid derivatives GlcN-6-P synthase Hydrogen bonding, hydrophobic interactions rjpbcs.com
3-(pyrazin-2-yl)-1H-indazole derivatives PIM-1 kinase Hydrogen bonds with Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 researchgate.net
Pyrazine-pyridone derivatives Bacterial enzyme (PDB: 4DUH) Hydrogen-donor and π-hydrogen bonds nih.gov
Pyrazine compounds SHP2 allosteric site Interactions with the interface of N-terminal SH2, C-terminal SH2, and PTP domains mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors. ijirset.com For this compound analogs, QSAR studies can generate predictive models that guide the design of new derivatives with enhanced potency.

These models are built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a mathematical equation linking descriptors (e.g., electronic, steric, hydrophobic) to activity. ijirset.comresearchgate.net For example, a 2D QSAR study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives identified descriptors like 3D-MoRSE (MoRSEE21, MoRSEN12) and RDF (RDFC3) as being significant for their GPCR-6 inhibitory activity. researchgate.net Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. usb.ac.irnih.gov The validation of these models is crucial and often involves internal and external validation techniques to ensure their robustness and predictive power. usb.ac.irnih.gov

Table 2: Key Parameters in a Validated QSAR Model for Piperidinyl-Pyrazine Derivatives

Parameter Description Typical Value/Range Reference
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6 acs.orgacs.org
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out). > 0.5 researchgate.netnih.gov
External Validation (r²_pred) The predictive ability of the model on an external set of compounds not used in model generation. > 0.6 researchgate.net
Descriptors Numerical representations of molecular properties (e.g., electronic, topological, constitutional). Varies based on study researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. uzh.ch For this compound, MD simulations can elucidate its conformational flexibility and the stability of its binding to a protein target. acs.orgnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net For this compound, DFT can be employed to optimize its three-dimensional geometry, calculate its frontier molecular orbitals (HOMO and LUMO), and map its electrostatic potential. These calculations provide insights into the molecule's reactivity, identifying potential sites for electrophilic or nucleophilic attack.

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net DFT calculations have been used to study various pyrazine derivatives, providing a theoretical foundation for their observed chemical behavior and biological activity. nih.govdntb.gov.ua These theoretical studies are crucial for understanding the intrinsic properties of the molecule that drive its interactions with biological systems. nih.gov

In Silico ADME/Tox Profiling for Pre-optimization (Emphasis on theoretical predictions, not experimental data)

Before significant resources are invested in synthesizing and testing new compounds, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is used to predict their drug-like properties. mdpi.comscispace.com For this compound and its potential derivatives, various computational models can predict properties like intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicities. mdpi.comjapsonline.comresearchgate.net

Numerous online tools and software packages, such as SwissADME, admetSAR, and ProTox, are available for these predictions. mdpi.commdpi.comjapsonline.com These platforms use large datasets of known drugs and compounds to build predictive (Q)SAR models for various ADME/Tox endpoints. mdpi.comresearchgate.net For example, Lipinski's Rule of Five is a commonly used filter to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net While these predictions are theoretical, they are invaluable for identifying potential liabilities early in the drug discovery process and for guiding the design of compounds with more favorable pharmacokinetic profiles. scispace.com

Table 3: Commonly Predicted In Silico ADME/Tox Properties

Property Description Importance in Drug Discovery
Human Intestinal Absorption (HIA) Predicts the percentage of a compound absorbed from the gut into the bloodstream. Crucial for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability Predicts the ability of a compound to cross the BBB and enter the central nervous system. Essential for CNS-targeting drugs, undesirable for others.
CYP450 Inhibition Predicts whether a compound will inhibit major drug-metabolizing enzymes. High potential for drug-drug interactions.
Hepatotoxicity Predicts the potential for a compound to cause liver damage. A major reason for drug failure in clinical trials.
Mutagenicity/Carcinogenicity Predicts the potential to cause genetic mutations or cancer. A critical safety endpoint.
LogP / LogD Measures the lipophilicity of a compound. Influences absorption, distribution, and solubility.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. acs.orgnih.gov A pharmacophore model can be generated based on a set of active compounds or from the ligand-binding site of a protein. acs.orgnih.gov

For this compound, a pharmacophore model could be developed from its known active analogs. researchgate.net This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govtandfonline.com This approach is a powerful tool for hit identification and lead generation, allowing for the efficient exploration of chemical space to find new scaffolds with the desired biological activity. researchgate.nettandfonline.com

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of 2-(Piperidin-3-YL)pyrazine.

¹H NMR: In ¹H NMR analysis of a related compound, 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine, specific proton signals are observed. The piperidine (B6355638) protons typically appear in the range of δ 2.5–3.5 ppm, with a multiplet for the C3–H proton at approximately δ 3.79 ppm and a multiplet for the C2 and C6 protons between δ 2.85-2.95 ppm. The pyrazine (B50134) protons resonate further downfield, with signals for the C5–H and C6–H protons appearing as singlets around δ 8.65-8.73 ppm. These chemical shifts and splitting patterns are crucial for confirming the arrangement of protons within the molecule.

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton. For pyrazine derivatives, the carbon atoms of the pyrazine ring show characteristic chemical shifts. In a study of a similar pyrazine-containing compound, the pyrazine carbons were observed at δ 158.7, 153.4, 136.7, and 136.5 ppm. rsc.org The carbon atoms of the piperidine ring would be expected to resonate at higher field (lower ppm values). For instance, in one analysis, piperidine ring carbons were found at δ 26.23, 30.10, 35.46, 42.10, and 46.19 ppm. jocpr.com The specific shifts can be influenced by the substituents on both the pyrazine and piperidine rings.

Table 1: Representative NMR Data for this compound and Related Structures
NucleusFunctional GroupChemical Shift (δ) ppmReference
¹HPiperidine C3–H~3.79 (m)
¹HPiperidine C2,6–H~2.85-2.95 (m)
¹HPyrazine C5,6–H~8.65-8.73 (s)
¹³CPyrazine Ring136.5 - 158.7 rsc.org
¹³CPiperidine Ring26.23 - 46.19 jocpr.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by measuring the vibrations of its bonds.

IR Spectroscopy: Key functional groups exhibit characteristic absorption bands in the IR spectrum. The N-H stretching vibration of the piperidine ring is typically observed around 3300 cm⁻¹. The C=N stretching vibration within the pyrazine ring appears at approximately 1600 cm⁻¹. C-H stretching vibrations from both the aromatic pyrazine and aliphatic piperidine rings are also identifiable. jocpr.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For pyrazine itself, ring stretching modes are reported at 1579, 1522, and 1015 cm⁻¹ in the Raman spectrum. researchgate.net The ring breathing mode for pyrazine is observed at 1015 cm⁻¹. researchgate.net In substituted pyrazines, these frequencies can shift, providing further structural information.

Table 2: Key Vibrational Frequencies for this compound and Related Structures
TechniqueFunctional Group/VibrationWavenumber (cm⁻¹)Reference
IRN-H Stretch (Piperidine)~3300
IRC=N Stretch (Pyrazine)~1600
RamanRing Stretching (Pyrazine)1015, 1522, 1579 researchgate.net
RamanRing Breathing (Pyrazine)1015 researchgate.net

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can precisely determine the molecular mass, which for this compound (C9H13N3) is 163.1109 g/mol . bldpharm.com This allows for the confirmation of the molecular formula.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the masses of the fragments are analyzed. This provides valuable information about the molecule's structure. The fragmentation pattern can reveal the loss of specific substituents from the piperidine or pyrazine rings, helping to confirm their connectivity. ncsu.edurhhz.net For instance, cleavage of the piperidine ring is a common fragmentation pathway. rhhz.net

Chromatographic Methods for Isolation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification and purity analysis of pyrazine derivatives. beilstein-journals.org In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. beilstein-journals.org HPLC methods can be validated to ensure they are selective, precise, and accurate for the quantitative analysis of the compound. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

No publicly accessible academic studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available.

Future Research Directions and Unexplored Avenues for 2 Piperidin 3 Yl Pyrazine

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The synthesis of 2-(Piperidin-3-YL)pyrazine and its derivatives is a cornerstone for further investigation. While methods like condensation and cyclization reactions are employed, the development of more efficient and versatile synthetic strategies is crucial for creating structurally diverse analogs. smolecule.com

Future research should focus on:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of substituted piperidines is essential, as the chirality of the piperidine (B6355638) ring can significantly influence biological activity. mdpi.com Techniques like hydrogen-borrowing annulation catalyzed by iridium(III) complexes have shown promise in achieving high stereoselectivity. mdpi.com

Catalytic C-H Amination/Cyclization: Exploring radical C-H amination and cyclization reactions can provide novel pathways to construct the piperidine ring. mdpi.com These methods, often catalyzed by copper or involving electrolysis, can offer alternative and potentially more efficient routes to complex piperidine derivatives. mdpi.com

Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, leading to higher purity and scalability of the synthesis.

Synthetic StrategyKey AdvantagesPotential Catalysts/Reagents
Stereoselective SynthesisControl over stereochemistry, potentially leading to more potent and selective compounds.Iridium(III) complexes, chiral ligands. mdpi.com
Catalytic C-H Amination/CyclizationAccess to novel piperidine structures through alternative bond formations.Copper(I) and Copper(II) catalysts, electrolysis. mdpi.com
Multi-component ReactionsIncreased efficiency, reduced waste, and simplified purification.Various transition metal catalysts.
Flow ChemistryImproved reaction control, scalability, and safety.Not applicable

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

While this compound and its derivatives have shown biological activities, including potential anticancer and antimicrobial properties, the precise molecular mechanisms often remain to be fully elucidated. smolecule.com A deeper understanding of how these compounds interact with their biological targets is paramount for rational drug design.

Future research directions include:

Structural Biology: Co-crystallization of this compound analogs with their target proteins can provide atomic-level insights into the binding interactions. This information is invaluable for optimizing the compound's affinity and selectivity.

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Cellular Target Engagement Assays: Developing and utilizing assays to confirm that the compound interacts with its intended target within a cellular context is crucial. This can involve techniques like cellular thermal shift assays (CETSA).

Omics Approaches: Utilizing proteomics, transcriptomics, and metabolomics can help to identify the downstream signaling pathways affected by the compound, providing a broader understanding of its biological effects.

Exploration of New Biological Targets and Therapeutic Areas (Preclinical)

The structural motif of this compound suggests its potential to interact with a wide range of biological targets. Expanding the scope of preclinical investigations could uncover novel therapeutic applications.

Potential new therapeutic areas and targets to explore include:

Kinase Inhibition: The piperidine and pyrazine (B50134) rings are common features in many kinase inhibitors. Screening this compound analogs against a panel of kinases could identify new inhibitors for cancer or inflammatory diseases. For instance, derivatives have been investigated as potential inhibitors of protein kinase B (Akt) and p38 alpha MAP kinase. clinmedkaz.org

GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of this compound make it a candidate for modulating GPCR activity.

Ion Channel Blockade: Piperidine-containing compounds have been shown to interact with various ion channels. Investigating the effect of this compound derivatives on different ion channels could lead to new treatments for neurological or cardiovascular disorders.

Neurodegenerative Diseases: Given the prevalence of piperidine and pyrazine moieties in centrally acting agents, exploring the potential of this compound analogs in models of Alzheimer's or Parkinson's disease is a promising avenue. Some imidazole-containing piperidine derivatives have shown potential anxiolytic and antidepressant effects.

Therapeutic AreaPotential Molecular TargetRationale
OncologyProtein Kinases (e.g., Akt, p38)The piperidine and pyrazine scaffolds are present in many known kinase inhibitors. clinmedkaz.org
NeurologyGPCRs, Ion ChannelsPiperidine derivatives are known to modulate the activity of these targets in the central nervous system.
Infectious DiseasesMicrobial EnzymesPyrazine derivatives have demonstrated antimicrobial properties. smolecule.com

Integration of Cheminformatics and Artificial Intelligence for Accelerated Discovery

The fields of cheminformatics and artificial intelligence (AI) offer powerful tools to accelerate the drug discovery process for this compound and its analogs. frontiersin.org

Key applications include:

Virtual Screening: Using computational models to screen large virtual libraries of this compound derivatives against specific biological targets can prioritize compounds for synthesis and testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the biological activity of new analogs based on their chemical structure, guiding the design of more potent compounds. mdpi.com

ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.

De Novo Drug Design: Generative AI models can be used to design entirely new this compound analogs with desired properties, expanding the chemical space for exploration.

Design of Targeted Chemical Probes for Cellular Imaging and Diagnostics (Non-Clinical)

Well-characterized chemical probes are essential tools for basic research and target validation. nih.govssaa.ru Designing derivatives of this compound as targeted chemical probes can facilitate a deeper understanding of its biological function.

Future research in this area should focus on:

Fluorescent Probes: Attaching a fluorophore to a potent and selective this compound analog can create a probe for visualizing the localization and dynamics of its target protein within living cells. rsc.org

Photoaffinity Probes: Incorporating a photoreactive group into the molecule allows for covalent labeling of the target protein upon UV irradiation, enabling target identification and validation.

Biotinylated Probes: Conjugating biotin (B1667282) to a this compound analog can be used for affinity purification of the target protein and its interacting partners.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Piperidin-3-YL)pyrazine derivatives, and how are they characterized?

  • Methodological Answer : A typical approach involves coupling pyrazine-carboxylic acid derivatives with piperidine analogs via nucleophilic substitution or amidation. For example, pyrazine-2,3-dicarboxamide derivatives can be synthesized by reacting pyrazine-2,3-dicarboxylic acid with amines (e.g., 4-methylpyridin-2-amine) in pyridine using triphenylphosphine as a catalyst . Characterization relies on 1^1H NMR and 13^13C NMR to confirm regioselectivity and purity. Reaction conditions (solvent, temperature) must optimize steric and electronic effects to avoid byproducts.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound analogs?

  • Methodological Answer : 1^1H NMR is critical for distinguishing between isomers. For instance, coupling patterns in aromatic regions (6–8 ppm) can differentiate pyrazine ring substitution sites, while piperidine protons (1–3 ppm) reveal conformational flexibility. 13^13C NMR identifies carbonyl or heterocyclic carbons (e.g., pyrazine C=O at ~165 ppm). Deuterated solvents (e.g., DMSO-d6) minimize interference, and 2D techniques (COSY, HSQC) resolve overlapping signals .

Q. What solvent systems are optimal for purifying this compound derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., pyridine, DMF) enhance solubility during synthesis, while acetone/water mixtures are effective for recrystallization. Column chromatography with silica gel and gradients of ethyl acetate/hexane (10–50%) separates polar byproducts. TLC monitoring (Rf ~0.3–0.5) ensures homogeneity .

Advanced Research Questions

Q. How do computational methods like MCTDH improve understanding of this compound's electronic excited states?

  • Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations model vibronic coupling in excited states (e.g., S1/S2 transitions). A 24-mode Hamiltonian incorporating all vibrational degrees of freedom predicts absorption spectra and nonradiative decay pathways. Symmetry analysis of wavefunctions identifies dominant modes (e.g., ring puckering) affecting photophysical behavior . Benchmarking against experimental UV-Vis spectra validates computational accuracy.

Q. What strategies resolve contradictions in spectroscopic data for metal complexes of this compound?

  • Methodological Answer : Overlapping spectral signals (e.g., in UV-Vis titrations) require factor analysis to deconvolute protonation equilibria. For example, pKa values for [M(CN)₅(pzH)]²⁻ (M = Fe, Ru, Os) were determined by multiwavelength analysis, revealing basicity trends (Fe > Os > Ru) linked to pyrazine β-proton chemical shifts . Isotope labeling (e.g., deuterated analogs) and TR³ (time-resolved resonance Raman) spectroscopy further clarify charge-transfer dynamics .

Q. How do tungsten-based catalysts enhance synthetic yields of pyrazine-containing heterocycles?

  • Methodological Answer : Tungsten clusters (e.g., [HW₂O₇]⁻) catalyze carbohydrate fragmentation and cyclization to form pyrazine rings. In glucose-to-2-methylpyrazine conversion, isotopic tracing (¹³C-glucose) and ESI-MS identify intermediates. Optimal conditions (15 min, 150°C, NH₃ solution) achieve ~40% combined yields, with tungsten facilitating C–N bond formation via Lewis acid activation .

Q. What role do symmetry considerations play in designing this compound derivatives for charge-transfer applications?

  • Methodological Answer : Asymmetric ligands like 2-(2-pyridyl)pyrazine (pypz) exhibit polarized charge distribution in MLCT (metal-to-ligand charge transfer) states. Resonance Raman spectroscopy shows enhanced localization on the pyrazine fragment in Ru(II) complexes, guiding ligand design for optoelectronic devices. DFT calculations predict substituent effects (e.g., electron-withdrawing groups) on redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.